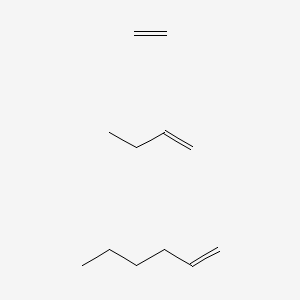

but-1-ene;ethene;hex-1-ene

Description

Significance of Ethene, But-1-ene, and Hex-1-ene in Advanced Materials and Chemical Synthesis

Ethene (C2H4), the simplest alkene, is a cornerstone of the petrochemical industry. unacademy.com Its primary application lies in the production of polyethylene (B3416737), one of the most widely used plastics globally. Varying the polymerization conditions allows for the production of different grades of polyethylene, such as Low-Density Polyethylene (LDPE) and High-Density Polyethylene (HDPE). Ethene also serves as a precursor to other important chemicals, including ethylene (B1197577) oxide, ethylene glycol, and polyvinyl chloride.

But-1-ene (C4H8) is a key comonomer in the production of various types of polyethylene, particularly linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). wikipedia.orgairliquide.com Its incorporation into the polymer chain modifies the properties of the resulting plastic, enhancing its flexibility and strength. metrowelding.com But-1-ene is also a precursor for the synthesis of butylene oxide and methyl ethyl ketone (MEK), a common solvent. wikipedia.orgairliquide.com

Hex-1-ene (C6H12) is another important comonomer used in polyethylene production, contributing to property enhancements like improved tensile strength and impact resistance. metrowelding.comwikipedia.org It is particularly crucial in the manufacturing of LLDPE and HDPE. wikipedia.org Beyond polymerization, hex-1-ene is utilized in the synthesis of linear aldehydes, such as heptanal, through hydroformylation. wikipedia.org These aldehydes can then be converted into alcohols and acids for use in plasticizers, detergents, and other specialty chemicals. wikipedia.org The development of terpolymers, such as ethylene-1-hexene-1-butene, has led to films with excellent adhesive power and impact strength, suitable for applications like stretch films. google.com

The reactivity of the double bond in these alpha-olefins allows them to undergo a variety of addition reactions, making them versatile intermediates in organic synthesis. slideshare.netscribd.com This reactivity is central to their role in creating a diverse range of products, from everyday plastics to specialized chemical compounds.

Historical Development and Key Discoveries in Olefin Chemistry Research

The industrial production of olefins began in the early 20th century with the development of thermal cracking of petroleum oils to produce gasoline. britannica.com A pivotal moment in olefin chemistry was the discovery of Ziegler-Natta catalysts in 1953 by Karl Ziegler. frontiersin.org These catalysts, typically based on titanium compounds and organoaluminum compounds, revolutionized polymer science by enabling the polymerization of ethylene at atmospheric pressure, leading to the production of high-density polyethylene. frontiersin.org

Another significant breakthrough was the discovery of the "nickel effect," where the presence of nickel salts in the reaction of ethylene with triethylaluminum (B1256330) led to the formation of butene, a foundational discovery for the development of Ziegler catalysts. researchgate.net

The 1970s saw the development of the Shell Higher Olefin Process (SHOP), which utilizes olefin metathesis and oligomerization to produce linear alpha-olefins. britannica.com Olefin metathesis, a reaction that involves the exchange of substituents between different olefins, was a major advancement. The mechanism, proposed by Yves Chauvin in 1971, involves a four-membered metallacycle intermediate and earned him, along with Robert H. Grubbs and Richard R. Schrock, the Nobel Prize in Chemistry in 2005 for their contributions to this field. libretexts.orgwikipedia.orgacs.org

Contemporary Research Landscape and Emerging Challenges in Alpha-Olefin Science

Current research in alpha-olefin science is focused on several key areas, including the development of more efficient and selective catalysts, the use of sustainable feedstocks, and the synthesis of novel polymers with tailored properties.

A significant challenge is the selective production of specific alpha-olefins. idw-online.de Traditional methods often produce a mixture of olefins, requiring energy-intensive separation processes. acs.org Researchers are actively developing catalysts that can selectively produce a single desired alpha-olefin, such as 1-butene (B85601) or 1-hexene (B165129), from ethylene. researchgate.netidw-online.dearchivog.com For instance, recent breakthroughs include the development of a highly selective titanium-based catalyst that can produce a wide variety of alpha-olefins with high precision. idw-online.denih.gov Another area of intense research is the development of catalysts for the hydroformylation of long-chain alpha-olefins with high regioselectivity to produce linear aldehydes. cas.cn

The shift towards sustainability is a major driver of innovation. There is a growing interest in producing alpha-olefins from renewable resources, such as biomass and bio-based feedstocks like vegetable oils and bioethanol, to reduce reliance on fossil fuels. marketresearchfuture.comglobalgrowthinsights.comrsc.org Research is also focused on developing greener production methods with lower carbon emissions. marketresearchfuture.comglobalgrowthinsights.com One promising avenue is the direct conversion of syngas (a mixture of carbon monoxide and hydrogen) into linear alpha-olefins using innovative catalysts. ceic.com

Challenges remain in making these bio-based processes economically competitive with traditional petrochemical routes. rsc.org The development of robust and efficient catalysts that can tolerate impurities often found in biomass-derived feedstocks is crucial. rsc.org Furthermore, there is a need to improve the atom economy and turnover numbers of catalysts to meet industrial requirements. rsc.org

Interdisciplinary Research Synergies in Olefin Chemistry

The field of olefin chemistry is increasingly interdisciplinary, with collaborations between chemists, materials scientists, and biologists. mdpi.comnumberanalytics.com One area of synergy is the development of artificial metalloenzymes for olefin metathesis. researchgate.net By incorporating organometallic catalysts into protein scaffolds, researchers aim to create highly selective and efficient catalysts that can function in biological systems. mdpi.comacs.org This has potential applications in chemical biology and the in-vivo synthesis of molecules. mdpi.com

The interface between chemistry and materials science is evident in the development of new polymer materials with unique properties. By precisely controlling the incorporation of comonomers like but-1-ene and hex-1-ene, researchers can tailor the mechanical, thermal, and optical properties of polyethylene for specific applications. researchgate.netontosight.ai

Furthermore, the study of olefin metathesis in aqueous media presents both challenges and opportunities for chemical biology. acs.org Understanding the stability and reactivity of catalysts in water is crucial for developing bioorthogonal reactions that can occur within living cells. acs.org These interdisciplinary efforts are pushing the boundaries of what is possible in olefin chemistry, leading to new materials, synthetic methods, and a deeper understanding of fundamental catalytic processes. numberanalytics.com

Data Tables

Physical Properties of Ethene, But-1-ene, and Hex-1-ene

| Property | Ethene | But-1-ene | Hex-1-ene |

| Chemical Formula | C₂H₄ testbook.com | C₄H₈ wikipedia.org | C₆H₁₂ wikipedia.org |

| Molar Mass | 28.05 g/mol testbook.com | 56.108 g/mol wikipedia.org | 84.16 g/mol metrowelding.com |

| Appearance | Colorless gas unacademy.comnextgurukul.in | Colorless gas wikipedia.org | Colorless liquid wikipedia.org |

| Odor | Faintly sweet and musky testbook.com | Slightly aromatic wikipedia.org | Petroleum-like nih.gov |

| Melting Point | -169.2 °C testbook.com | -185.3 °C wikipedia.org | -139.8 °C wikipedia.org |

| Boiling Point | -103.7 °C testbook.com | -6.47 °C wikipedia.org | 63 °C wikipedia.org |

| Density | 1.178 kg/m ³ (gas) testbook.com | 0.62 g/cm³ (liquid) wikipedia.org | 0.673 g/cm³ (liquid) wikipedia.org |

| Solubility in Water | Slightly soluble nextgurukul.in | Insoluble | Insoluble wikipedia.org |

Interactive Data Table

Users can sort the table by clicking on the headers.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Ethene | C₂H₄ | 28.05 | -169.2 | -103.7 |

| But-1-ene | C₄H₈ | 56.108 | -185.3 | -6.47 |

Properties

CAS No. |

60785-11-7 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

but-1-ene;ethene;hex-1-ene |

InChI |

InChI=1S/C6H12.C4H8.C2H4/c1-3-5-6-4-2;1-3-4-2;1-2/h3H,1,4-6H2,2H3;3H,1,4H2,2H3;1-2H2 |

InChI Key |

UOGXGYSMNPZLQN-UHFFFAOYSA-N |

SMILES |

CCCCC=C.CCC=C.C=C |

Canonical SMILES |

CCCCC=C.CCC=C.C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethene, But 1 Ene, and Hex 1 Ene

Catalytic Oligomerization and Dimerization of Ethene

The selective oligomerization of ethene is a cornerstone of the petrochemical industry, providing a direct route to linear alpha-olefins (LAOs) like but-1-ene and hex-1-ene. These LAOs are crucial comonomers in the production of polymers such as linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE). axens.netijcea.org The development of highly selective catalytic processes has been a significant area of research, aiming to maximize the yield of desired short-chain olefins while minimizing the formation of less valuable byproducts. nih.gov

The selective dimerization of ethene to but-1-ene is a major industrial process, with the AlphaButol® process, developed by Axens (formerly IFP), being a leading technology. axens.netosti.gov This process is renowned for its high selectivity and efficiency, producing high-purity 1-butene (B85601) with a yield reported to be higher than 90%. axens.net The AlphaButol® process utilizes a homogeneous catalyst system, meaning the catalyst is dissolved in the liquid reaction medium along with the reactants and products. osti.gov This approach facilitates high activity and selectivity but typically requires downstream separation of the catalyst from the products. mdpi.com The process remains one of the largest applications of homogeneous catalysis in the industry. acs.orgnih.gov

Recent research has explored creating heterogeneous catalysts that mimic the high selectivity of homogeneous systems. For instance, a metal-organic framework (MFU-4l) with well-defined, site-isolated Ni(II) active sites has demonstrated premier performance among heterogeneous catalysts for this reaction. acs.orgnih.gov When activated with methylaluminoxane (MAO), this catalyst system achieved a but-1-ene selectivity of up to 96.2%, which exceeds the selectivity reported for the established industrial dimerization process. acs.orgnih.gov

| Catalyst System | Type | Selectivity for But-1-ene (%) | Turnover Frequency (mol ethylene (B1197577)/mol Ni per hour) | Reference |

| AlphaButol® Process | Homogeneous | >90 | Not specified | axens.net |

| Ni(10%)-MFU-4l with MAO | Heterogeneous | 97.8 (of C₄ fraction) | 22,600 | acs.orgnih.gov |

| TpMsNiCl with MAO | Homogeneous | 81 | 43,100 | acs.org |

This table presents selected data on catalyst performance for the dimerization of ethene to but-1-ene under specific reported conditions.

The on-purpose production of hex-1-ene via the selective trimerization of ethene is of high industrial importance, primarily for its use as a comonomer in polyethylene production. axens.net The AlphaHexol™ process, also from Axens, is a commercialized technology that selectively trimerizes ethene to produce high-purity 1-hexene (B165129). axens.netaxens.net Similar to the AlphaButol® technology, the AlphaHexol™ process operates in the liquid phase using a soluble, homogeneous catalyst system. axens.netaxens.net

Chromium-based catalysts are particularly effective for this transformation. nih.gov The first industrial production of 1-hexene using a chromium catalyst was realized by Chevron Phillips in 2003. mdpi.comresearchgate.net Since then, significant research has focused on designing new chromium catalyst systems with enhanced activity and selectivity. nih.govmdpi.com For example, chromium complexes supported by iminophosphine ligands, when activated with modified methylaluminoxane (MMAO), have shown high activity, with one specific ligand bearing a P-cyclohexyl group achieving a trimerization selectivity of 92.6%. nih.gov

Two primary mechanisms are generally accepted for the catalytic oligomerization of ethene: the Cossee–Arlman mechanism and the metallacyclic mechanism. mdpi.comresearchgate.net

The Cossee–Arlman mechanism describes a stepwise chain growth process involving the repeated insertion of ethene molecules into a metal-alkyl bond, followed by a chain termination step (typically β-hydride elimination) to release the α-olefin and regenerate the metal-hydride active center. mdpi.comresearchgate.net This pathway generally leads to a broad distribution of olefin products, often following a Schulz-Flory distribution, rather than a single, specific oligomer. nih.gov

The metallacyclic mechanism , in contrast, provides a pathway for the highly selective formation of specific oligomers like 1-hexene and 1-octene. mdpi.comresearchgate.net This mechanism is particularly relevant for chromium-based trimerization catalysts. nih.gov The key steps in the metallacyclic mechanism for ethene trimerization are:

Coordination of two ethene molecules to the metal center. mdpi.comresearchgate.net

Oxidative coupling of the two coordinated ethene molecules to form a metallacyclopentane intermediate. mdpi.comresearchgate.netnih.gov

Insertion of a third ethene molecule into the metallacyclopentane ring to form a metallacycloheptane intermediate. mdpi.comresearchgate.netnih.gov

β-hydride elimination and reductive elimination from the metallacycloheptane intermediate to release 1-hexene and regenerate the active catalytic species. mdpi.com

This pathway elegantly explains the high selectivity of certain catalyst systems, as the formation of the specific metallacyclic intermediate dictates the size of the final olefin product. nih.gov

The choice between homogeneous and heterogeneous catalytic systems involves a trade-off between performance and process engineering.

Homogeneous catalysts are molecular complexes dissolved in the reaction solvent. mdpi.com They are characterized by high activity and selectivity due to their well-defined active sites and good accessibility for reactants. mdpi.com However, a significant drawback is the difficulty and cost associated with separating the catalyst from the products and unreacted materials post-reaction. ethz.ch

Heterogeneous catalysts exist in a different phase from the reactants and products, typically as a solid in a liquid or gas phase reaction. mdpi.com Their primary advantage is the ease of separation from the reaction mixture, which simplifies the process design and allows for continuous operation. ethz.chscispace.com Historically, heterogeneous catalysts have often exhibited lower activity and selectivity compared to their homogeneous counterparts due to the presence of multiple, ill-defined active sites. acs.orgethz.ch However, modern research focuses on creating well-defined, single-site heterogeneous catalysts on supports like zeolites, silica-alumina, or metal-organic frameworks to bridge this performance gap. ethz.chscispace.comrsc.org

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High activity, High selectivity, Mild reaction conditions, Modifiable ligand structures mdpi.com | Difficult product/catalyst separation, Potential for catalyst leaching |

| Heterogeneous | Easy separation of catalyst, Good thermal stability, Suitable for continuous processes mdpi.comethz.ch | Often lower activity/selectivity, Ill-defined active sites, Potential for mass transfer limitations ethz.ch |

This table provides a comparative overview of homogeneous and heterogeneous catalyst systems for ethene oligomerization.

Nickel-based catalysts are particularly prominent for the dimerization of ethene to butenes. rsc.org Both homogeneous and heterogeneous nickel systems have been extensively studied. Homogeneous nickel catalysts, often featuring sterically hindered ligands like tris(pyrazolyl)borates, can achieve high turnover frequencies and selectivities for 1-butene upon activation with alkylaluminum cocatalysts. acs.org

Heterogeneous nickel catalysts, such as nickel oxides supported on various oxide materials or nickel ions exchanged into porous materials like zeolites and silica-alumina, are also effective. ethz.chrsc.org The activity of these heterogeneous catalysts is often determined by the number of accessible nickel sites, while the product distribution is influenced by factors like the acidity of the support material. mdpi.comuttyler.edu The development of well-defined, isolated Ni(II) sites on supports is a key strategy to enhance catalytic performance. ethz.ch These solid catalysts are important for industrial applications due to their robustness and ease of handling. rsc.org

Chromium-based catalysts are the industry standard for the selective trimerization of ethene to 1-hexene. nih.govmdpi.com The catalytic activity and selectivity are highly dependent on the ligand coordinated to the chromium center. nih.gov A wide variety of ligand systems have been developed, with many containing phosphorus and nitrogen donor atoms, such as diphosphinoamine (PNP) and iminophosphine ligands. nih.govmdpi.com

These catalysts are typically activated by a co-catalyst, most commonly an aluminoxane like MAO or MMAO. nih.govmdpi.com By carefully designing the steric and electronic properties of the ligands, it is possible to fine-tune the catalyst's performance, directing the reaction towards the formation of 1-hexene with very high selectivity, often exceeding 90%. nih.govresearchgate.net The mechanism proceeds via the previously discussed metallacyclic pathway, which is central to achieving this high selectivity for the C6 product. mdpi.com Some chromium systems can also be tuned to produce a mixture of 1-hexene and 1-octene (from tetramerization) or to favor 1-octene. nih.govacs.org

| Catalyst System (Ligand Type) | Co-catalyst | Selectivity for 1-Hexene (%) | Activity (kg product / g Cr per hour) | Reference |

| Cr with Iminophosphine (P-cyclohexyl) | MMAO | 92.6 | 307 | nih.gov |

| Cr with Tridentate SNS | MMAO | 99.9 | 60.8 | researchgate.net |

| Cr with Binuclear PNP | MAO | 84.5 (1-C₆ + 1-C₈) | 3887.7 | mdpi.com |

This table summarizes the performance of selected chromium-based catalyst systems for ethene trimerization under specific reported conditions.

Homogeneous and Heterogeneous Catalytic Systems for Ethene Oligomerization

Tantalum-Based Catalysts for Hex-1-ene Synthesis

Tantalum-based catalyst systems have emerged as a chromium-free alternative for the selective trimerization of ethene to produce hex-1-ene, a valuable comonomer in the production of linear low-density polyethylene (LLDPE). acs.orggoogle.com These systems typically consist of a tantalum compound, such as tantalum(V) chloride (TaCl₅), in combination with an alkylating agent. acs.orgacs.org The reactions are generally carried out in a non-coordinating, slightly polar solvent like chlorobenzene at temperatures ranging from 45-60 °C and ethene pressures of approximately 700 psi. acs.org

A key feature of these "ligand-less" tantalum systems is their high selectivity for 1-hexene, often reaching 96-99%, with catalytic activity rates exceeding 500 moles of ethene consumed per mole of tantalum per hour. acs.orgacs.org The primary byproducts are other even-numbered 1-alkenes, such as butene, octene, and decene, with a notable absence of internal alkenes. acs.org

The active catalytic species is believed to be generated from the reaction of the tantalum precursor with the alkylating agent. Studies have indicated that dimethyl tantalum(V) compounds are the immediate precursors to the active catalyst. acs.orgacs.org The proposed mechanism involves the formation of a tantalum(III) species which then reacts with two ethene molecules to form a tantalacyclopentane intermediate. acs.orgacs.org The insertion of a third ethene molecule leads to a tantalacycloheptane, which undergoes β-hydrogen abstraction and reductive elimination to release 1-hexene and regenerate the tantalum(III) catalyst. acs.org The high selectivity towards 1-hexene is attributed to the greater facility of β-hydrogen abstraction from the more flexible seven-membered metallacycloheptane ring compared to the five-membered metallacyclopentane intermediate. acs.org

Recent developments have introduced a salt-free method for generating low-valent TaCl₃, which exhibits high catalytic activity (over 1000 TOF) and excellent selectivity (>98%) for the trimerization of ethylene to 1-hexene under mild conditions. acs.orgacs.orgnih.gov This system provides further evidence for the metallacycle mechanism involving a tantalacyclopentane intermediate. acs.orgacs.org

Catalytic Performance of Tantalum-Based Systems for Ethene Trimerization

| Tantalum Precursor | Alkylating Agent/Reducing Agent | Selectivity for Hex-1-ene (%) | Activity (mol ethene/mol Ta·h) | Reference |

|---|---|---|---|---|

| TaCl₅ | Alkylating agents (e.g., Sn(CH₃)₄, Zn(CH₃)₂) | 96-99 | >500 | acs.orgacs.org |

| TaCl₅ | 3,6-bis(trimethylsilyl)-1,4-hexadiene derivatives | >98 | >1000 | acs.orgnih.gov |

Olefin Metathesis Reactions Involving C2-C6 Olefins

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds. wikipedia.org This process is catalyzed by metal alkylidene complexes, with a widely accepted mechanism involving the formation of a metallacyclobutane intermediate. wikipedia.orgmit.edu

Cross-Metathesis Applications in Olefin Transformations

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different olefins, providing a versatile route for the synthesis of new alkenes. sigmaaldrich.comnih.gov It is a powerful tool for constructing carbon-carbon double bonds and has found applications in the synthesis of complex molecules and fine chemicals. researchgate.netwits.ac.za The reaction of ethene with 2-butene to produce propene is a significant industrial application of cross-metathesis, often referred to as the Olefin Conversion Technology (OCT) process. mit.edumdpi.com This process addresses the growing demand for propene in the petrochemical industry. google.com

The success of a cross-metathesis reaction depends on the relative reactivity of the olefin partners and the catalyst's ability to promote the desired transformation while minimizing unwanted side reactions like homodimerization. illinois.edu

Self-Metathesis of But-1-ene to Ethene and Hexene

The self-metathesis of but-1-ene is a reaction that produces ethene and 3-hexene (B12438300). A key challenge in this process is the competing isomerization of 1-butene to 2-butene, which can lead to other metathesis products. researchgate.net Therefore, suppressing the double-bond isomerization is crucial for enhancing the selectivity towards the desired ethene and hexene products. researchgate.net Thermodynamic analysis shows that the Gibbs energy for the self-metathesis of 1-butene to ethene and 3-hexene is higher than that of the cross-metathesis between 1-butene and 2-butene to form propene and 2-pentene. researchgate.net

Catalytic Systems for Olefin Metathesis

Heterogeneous catalysts are widely used in industrial olefin metathesis processes. These catalysts are typically based on metal oxides supported on high-surface-area materials like silica or alumina. mit.edursc.org

Molybdenum oxide-based catalysts, often supported on alumina or silica, are effective for various olefin metathesis reactions. rsc.orgrsc.orgresearchgate.net MoO₃-based materials are known to be suitable catalysts for the heterogeneous metathesis of light olefins. researchgate.net The nature of the support plays a significant role in the catalytic performance. For instance, an alumina support with a large surface area is beneficial for the dispersion of molybdenum species. researchgate.net Both appropriate acidity and sufficient Mo dispersion are important to selectively promote the self-metathesis of 1-butene. researchgate.net

The activation of these catalysts involves the transformation of surface metal oxide species into active alkylidene sites. researchgate.net Studies have shown that for supported MoOx catalysts, the activity can be influenced by the support's acidity and high-temperature pretreatments. rsc.org For example, on an optimal 6Mo/Al₂O₃ catalyst, a 1-butene conversion of 47% with an ethene selectivity as high as 42% has been achieved under specific reaction conditions (80 °C, 1.0 MPa). researchgate.net

Performance of Molybdenum-Based Catalysts in Olefin Metathesis

| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| 6Mo/Al₂O₃ | Self-metathesis of 1-butene | 47 (1-butene) | 42 (ethene) | researchgate.net |

Tungsten-based catalysts, particularly tungsten oxide supported on silica (WO₃/SiO₂), are extensively used in industrial processes like the Olefin Conversion Technology (OCT) for converting ethene and butene to propene. mit.edursc.org These catalysts typically operate at higher temperatures (around 400 °C) compared to their molybdenum counterparts. rsc.org

The catalytic activity of supported tungsten oxide catalysts is influenced by the dispersion of tungsten species on the support. escholarship.org Well-dispersed WOx surface species are required for active centers in propene metathesis. escholarship.org The formation of WO₃ nanoparticles can lead to a decrease in activity. escholarship.org Pretreatment conditions also significantly affect the catalyst's performance. escholarship.org For the cross-metathesis of 1-butene and ethene to produce propene, isolated tetrahedral WOₓ species have been identified as the active sites for the metathesis reaction. rsc.org

Performance of Tungsten-Based Catalysts in Olefin Metathesis

| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| W/SBA-15 | Metathesis of 1-butene and ethene | 92.1 (1-butene) | 79.1 (propene) | rsc.org |

Ruthenium-Based Homogeneous Catalysts (e.g., Grubbs Catalysts)

Ruthenium-based homogeneous catalysts, particularly Grubbs catalysts, are renowned for their versatility and functional group tolerance in olefin metathesis. wikipedia.orgnih.gov These catalysts feature a ruthenium metal center surrounded by various ligands, which influence their stability and reactivity. sigmaaldrich.cn The development of successive generations of Grubbs catalysts has led to enhanced activity and stability, making them highly effective for the synthesis of ethene, but-1-ene, and hex-1-ene through various metathesis reactions. wikipedia.orgsigmaaldrich.cn

First-generation Grubbs catalysts, featuring tricyclohexylphosphine ligands, offered a significant advancement in olefin metathesis. harvard.edu However, the introduction of N-heterocyclic carbene (NHC) ligands in second-generation catalysts resulted in even greater activity and thermal stability. sigmaaldrich.cnharvard.edu These catalysts are particularly effective in ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM) reactions. harvard.edulibretexts.org The general catalytic cycle, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. nih.govlibretexts.org

The high efficiency of Grubbs catalysts is attributed to the electron-rich nature of the ligands, which promotes the metathesis activity of the Ru(II) metal center. harvard.edu The NHC ligand in second-generation catalysts, being a strong σ-donor, stabilizes a 14-electron ruthenium intermediate in the catalytic cycle, rendering it more effective than its first-generation counterparts. harvard.edu Furthermore, these catalysts exhibit remarkable tolerance to a wide array of functional groups and are relatively insensitive to air and moisture, simplifying their handling and application in various synthetic contexts. wikipedia.orgharvard.edu

Below is an interactive data table summarizing key features of different generations of Grubbs catalysts.

| Catalyst Generation | Key Ligands | Key Features | Primary Applications |

| First-Generation | Tricyclohexylphosphine | Good functional group tolerance, air-stable. wikipedia.orgharvard.edu | RCM, ROMP, CM harvard.edu |

| Second-Generation | N-Heterocyclic Carbene (NHC), Tricyclohexylphosphine | Higher activity and thermal stability than 1st gen. sigmaaldrich.cnharvard.edu | RCM, ROMP, CM harvard.edu |

| Third-Generation (Fast-Initiating) | Pyridine-based ligands | High initiation to propagation rate ratio. wikipedia.org | Living polymerization (ROMP) wikipedia.org |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligands | Enhanced stability and recyclability. mdpi.com | Various metathesis reactions, including in aqueous media. mdpi.com |

Thermodynamic and Kinetic Considerations in Metathesis

The outcome of olefin metathesis reactions is governed by both thermodynamic and kinetic factors. Olefin metathesis is a reversible process that eventually reaches an equilibrium state. fiveable.me The distribution of products at equilibrium is determined by the relative thermodynamic stability of the reactant and product olefins. fiveable.me For instance, in ring-closing metathesis, the formation of a cyclic olefin is favored if the resulting ring is thermodynamically stable (e.g., five- or six-membered rings). The removal of a volatile co-product, such as ethene, can be used to drive the equilibrium towards the desired product. organic-chemistry.org

Kinetically, the rate of a metathesis reaction is influenced by several factors, including the structure of the olefin, the type of catalyst used, and the reaction conditions. The initiation step of the catalytic cycle, which involves the formation of the active 14-electron ruthenium species, can often be the rate-determining step. nih.govacs.org The steric and electronic properties of the substituents on the double bond significantly affect the rate of reaction, with sterically hindered olefins generally reacting more slowly. libretexts.org

The interplay between thermodynamics and kinetics determines the final product distribution. In some cases, a kinetically favored product may form initially, but if the reaction is allowed to proceed to equilibrium, the thermodynamically more stable product will predominate. nih.gov Therefore, careful control of reaction time and temperature is essential to achieve the desired outcome. For example, kinetically controlled E-selective olefin metathesis has been achieved by designing specific catalyst systems and reaction conditions that favor the formation of the less stable E-isomer. nih.gov

Suppression of Double-Bond Isomerization in Metathesis Reactions

A common side reaction in olefin metathesis is the isomerization of the double bond in the starting materials or products. organic-chemistry.org This undesired reaction is often catalyzed by ruthenium hydride species that can form from the decomposition of the primary metathesis catalyst. andersonsprocesssolutions.com Double-bond migration can lead to a mixture of products, reducing the yield and purity of the desired olefin. organic-chemistry.org

Several strategies have been developed to suppress this unwanted isomerization. One effective method is the addition of specific additives to the reaction mixture. For example, 1,4-benzoquinone and its derivatives have been shown to effectively prevent olefin isomerization during ruthenium-catalyzed metathesis. organic-chemistry.orgresearchgate.net It is believed that these quinone-type compounds either prevent the formation of the active ruthenium hydride species or react with them rapidly. organic-chemistry.org Other additives, such as weak acids like acetic acid, have also been found to be effective. organic-chemistry.org

The choice of solvent can also play a role in minimizing isomerization. For instance, in some ring-closing metathesis reactions, using 1,2-dichloroethane as a solvent resulted in significantly less isomerization compared to reactions run in dimethoxyethane. andersonsprocesssolutions.com This is likely due to the ability of dimethoxyethane to act as a Lewis donor, which can promote catalyst decomposition and the formation of hydride species. andersonsprocesssolutions.com

Furthermore, controlling the reaction temperature can help to prevent isomerization. Lower reaction temperatures generally disfavor the decomposition pathways that lead to the formation of the isomerizing ruthenium hydride species. andersonsprocesssolutions.com In some cases, careful selection of the metathesis catalyst itself can mitigate the problem. Catalysts that are more stable and less prone to decomposition will naturally lead to less isomerization.

The following table provides a summary of methods to suppress double-bond isomerization.

| Method | Description | Examples |

| Additives | Introduction of compounds that quench or prevent the formation of ruthenium hydride species. | 1,4-benzoquinone, acetic acid, tricyclohexylphosphine oxide. organic-chemistry.organdersonsprocesssolutions.com |

| Solvent Selection | Using non-coordinating solvents that do not promote catalyst decomposition. | 1,2-dichloroethane instead of dimethoxyethane. andersonsprocesssolutions.com |

| Temperature Control | Running the reaction at lower temperatures to minimize catalyst decomposition. | Varies depending on the specific reaction. andersonsprocesssolutions.com |

| Catalyst Choice | Utilizing more stable catalyst systems that are less prone to decomposition. | Second-generation Hoveyda-type catalysts. andersonsprocesssolutions.com |

Alternative and Sustainable Production Routes for Olefins

Bio-Catalytic Ethene Production (Ethylene-Forming Enzyme Mechanism)

An emerging sustainable route for ethene production is through biocatalysis, utilizing the ethylene-forming enzyme (EFE). nih.gov This enzyme, found in certain bacteria and fungi, catalyzes the conversion of 2-oxoglutarate into ethene and three molecules of carbon dioxide. nih.govrsc.org This biological pathway offers a potential alternative to the traditional petroleum-based production of ethene, which contributes to greenhouse gas emissions. nih.gov

The mechanism of EFE is distinct from other related enzymes. psu.edu EFE is a non-heme iron(II)- and 2-oxoglutarate-dependent oxygenase. chemrxiv.org The catalytic cycle involves the binding of molecular oxygen and 2-oxoglutarate to the iron center. rsc.org A key step in the proposed mechanism is the insertion of an oxygen atom between two carbon atoms of 2-oxoglutarate, leading to a unique intermediate that subsequently breaks down to form ethene. psu.edu This pathway diverges from the typical hydroxylation reactions catalyzed by most other enzymes in this family. chemrxiv.org

In addition to its primary ethylene-forming reaction, EFE can also catalyze a secondary reaction involving the hydroxylation of L-arginine, which is coupled to the oxidative decarboxylation of 2-oxoglutarate to succinate. rsc.org The selectivity between these two competing reactions is influenced by the protein environment within the enzyme's active site. rsc.org

Research into the EFE mechanism is ongoing, with computational and experimental studies aiming to fully elucidate the reaction pathway and the factors that control its efficiency and selectivity. rsc.orgchemrxiv.org A deeper understanding of this enzyme could enable its optimization for industrial-scale bio-catalytic ethene production from renewable feedstocks.

Synthesis Gas to Ethene Conversion Pathways

Synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), is a versatile feedstock that can be derived from various sources, including natural gas, coal, and biomass. mdpi.com The conversion of syngas to light olefins, such as ethene, represents a significant pathway for producing valuable chemicals from non-petroleum sources. mdpi.com There are two main routes for converting syngas to olefins: indirect and direct conversion.

The indirect route typically involves a two-step process. First, syngas is converted to an intermediate, such as methanol or dimethyl ether. mdpi.com This intermediate is then converted to olefins in a subsequent step, a process known as Methanol-to-Olefins (MTO). mdpi.comdigitellinc.com The MTO process often utilizes zeolite or silicoaluminophosphate (SAPO) catalysts. acs.org

The direct conversion of syngas to olefins, often referred to as Fischer-Tropsch to Olefins (FTO), is a one-step process that avoids the intermediate synthesis step. mdpi.com FTO processes typically employ iron- or cobalt-based catalysts. mdpi.com The selectivity towards light olefins in FTO is a major challenge, as the Fischer-Tropsch synthesis often produces a wide range of hydrocarbons. osti.gov However, significant research has focused on developing catalysts and process conditions that favor the production of C₂-C₄ olefins. mdpi.com For example, iron-based catalysts promoted with elements like potassium can enhance the selectivity towards ethene and other light olefins. mdpi.com

Another direct conversion strategy is the OX-ZEO (oxide-zeolite) process, which uses a bifunctional catalyst system to convert syngas directly to light olefins with high selectivity. acs.org This approach combines a metal oxide catalyst for syngas conversion with a zeolite for olefin formation, allowing for a streamlined, one-pot reaction. acs.org

Conversion of Higher Hydrocarbons to Olefins (e.g., Hexene Cracking to Propylene)

The production of light olefins, particularly ethene and propene, from higher hydrocarbons is a cornerstone of the petrochemical industry. wikipedia.org The primary method for this conversion is steam cracking, a process where saturated hydrocarbons are thermally decomposed in the presence of steam. wikipedia.orgmdpi.com

In steam cracking, a feedstock such as naphtha, liquefied petroleum gas (LPG), ethane (B1197151), propane, or butane is mixed with steam and heated to very high temperatures (around 850°C) in a furnace. wikipedia.org The high temperature causes the hydrocarbon molecules to break down into smaller, unsaturated molecules, including ethene and propene. wikipedia.org The product distribution from steam cracking depends on several factors, including the composition of the feedstock, the steam-to-hydrocarbon ratio, the cracking temperature, and the residence time in the furnace. mdpi.com For example, cracking lighter feedstocks like ethane primarily yields ethene, while cracking heavier feedstocks like naphtha produces a broader range of olefins, including propene and butenes. mdpi.comalmerja.com

The following table shows a typical product yield from the steam cracking of ethane.

| Product | Yield (wt%) |

| Ethene | ~50% |

| Propene | ~2% |

| Butadiene | ~2% |

| Methane | ~4% |

| Hydrogen | ~3% |

| Other | ~39% |

Note: Yields are approximate and can vary based on process conditions.

While steam cracking is a mature and widely used technology, there is ongoing research into alternative cracking methods and catalysts to improve efficiency and selectivity. Catalytic cracking processes, for instance, can operate at lower temperatures and offer better control over the product distribution compared to thermal steam cracking.

Isomerization and Dehydrogenation Processes for Butene Synthesis

The synthesis of specific butene isomers, particularly but-1-ene, often relies on a combination of dehydrogenation and isomerization processes starting from n-butane. Catalytic dehydrogenation of n-butane is a primary route for producing butenes. This process can be broadly categorized into simple dehydrogenation (SDH) and oxidative dehydrogenation (ODH), with the latter being an exothermic reaction that can operate at lower temperatures. researchgate.netscirp.org

During catalytic dehydrogenation, n-butane is converted into a mixture of butene isomers. Detailed kinetic studies suggest that n-butane first undergoes dehydrogenation primarily to form 1-butene. escholarship.orgacs.org Subsequently, 1-butene rapidly isomerizes to create an equilibrated mixture of 1-butene and 2-butene (both cis- and trans- isomers). escholarship.orgacs.org This rapid equilibration means that the final product stream is a mix of isomers, even if 1-butene is the initial kinetic product. escholarship.org Various catalysts have been explored for this process, with platinum-based systems showing high activity. For example, atomically distributed Pt sites grafted onto dealuminated zeolite BEA have been shown to be highly effective for the sequential dehydrogenation of n-butane. escholarship.orgacs.org Bimetallic catalysts, such as PtAg/Al2O3, have also been investigated to improve selectivity and suppress the formation of cracking byproducts. scirp.org

To maximize the yield of a specific isomer like 1-butene, the mixture of butenes produced from dehydrogenation undergoes further processing. justia.compatsnap.com This involves separating the desired 1-butene from the other isomers. The remaining mixture of trans-2-butene and cis-2-butene is then fed into an isomerization unit where they are converted back into 1-butene, which can be recycled into the separation process. justia.compatsnap.comepo.org

Beyond the interconversion of linear butenes, skeletal isomerization is another significant process that transforms n-butenes into isobutylene (2-methylpropene). This reaction is of great industrial interest for producing feedstock for methyl tert-butyl ether (MTBE). tandfonline.comacs.org Shape-selective zeolite catalysts, such as Ferrierite/ZSM-35, are effective for this transformation, facilitating the rearrangement of the carbon skeleton from a linear chain to a branched one. tandfonline.comacs.orgacs.org

| Catalyst | Reaction Temperature (°C) | n-Butane Conversion (%) | Total Butenes Selectivity (%) | Reference |

|---|---|---|---|---|

| Pt/Al₂O₃ | 550 | 14.8 - 28.5 | ~77 - 84 | scirp.org |

| 0.04Pt−0.36Zn-DeAlBEA | 550 | 66 | >99 | escholarship.org |

Microwave-Assisted Synthesis of Butene from Methane

A novel and highly selective method for synthesizing butene involves the direct conversion of methane using microwave-assisted non-oxidative catalytic dehydrogenation. nih.govroyalsocietypublishing.org This advanced methodology allows for the direct transformation of methane into butene liquid fuel under moderate pressures of 0.1–0.2 MPa. nih.govroyalsocietypublishing.orgx-mol.com

The process is conducted in a two-stage fixed-bed reactor under microwave heating. The first stage of the reactor utilizes nickel powder as a catalyst, while the second stage is filled with a NiOₓ–MoOᵧ/SiO₂ composite catalyst. royalsocietypublishing.org A methane-hydrogen mixture serves as the raw material. Research has demonstrated that this system can achieve a methane conversion rate of over 73.2% with an exceptionally high selectivity of methane to butene, reaching 99.0%. nih.govroyalsocietypublishing.org A key finding is that increasing the volume ratio of hydrogen to methane in the feed gas enhances both the conversion of methane and the selectivity towards butene. nih.govroyalsocietypublishing.org

Analysis of the liquid fuel produced through this methane dehydrogenation and oligomerization process shows that it is composed of 89.44% butene. nih.govroyalsocietypublishing.org The remaining components include small amounts (1.0-3.0 wt%) of acetic acid, ethanol, butenol, and butyric acid. nih.govroyalsocietypublishing.org Notably, no acetylene is detected in the products, which is a common byproduct in other high-temperature methane conversion processes. nih.gov The use of microwave heating is crucial, as it allows for targeted and efficient energy delivery to the catalyst, potentially creating localized hotspots on the metal sites that accelerate the initial methane activation step while keeping the bulk gas phase at a lower temperature, thus improving selectivity and energy efficiency. osti.gov

| Parameter | Value |

|---|---|

| Catalyst System | Stage 1: Nickel powder; Stage 2: NiOₓ–MoOᵧ/SiO₂ |

| Heating Method | Microwave (2.45 GHz) |

| Pressure | 0.1–0.2 MPa |

| Methane Conversion | > 73.2% |

| Selectivity (Methane to Butene) | 99.0% |

| Butene Content in Liquid Product | 89.44% |

Polymerization and Copolymerization Dynamics of Ethene, But 1 Ene, and Hex 1 Ene

Mechanistic Insights into Olefin Polymerization

The polymerization of olefins, or alkenes, is a cornerstone of the modern chemical industry, responsible for the production of a vast array of polymeric materials. The specific properties of the resulting polymer are intricately linked to the mechanism by which the monomer units are joined together. This section delves into the fundamental mechanisms governing the polymerization of ethene, a simple yet crucial olefin.

Free Radical Polymerization of Ethene: Initiation, Propagation, and Termination

Free radical polymerization is a chain reaction method used to synthesize polymers from monomers. The polymerization of ethene into poly(ethene), also known as polyethylene (B3416737), is a classic example of this process, which unfolds in three key stages: initiation, propagation, and termination. libretexts.orglibretexts.org This process is typically carried out at high pressures and temperatures, often in the presence of an initiator like oxygen or an organic peroxide. libretexts.orgchemguide.co.uk

Initiation: The process begins with the creation of free radicals, which are highly reactive species with an unpaired electron. libretexts.org When an initiator like benzoyl peroxide is used, it undergoes homolytic cleavage upon heating, breaking down to form two free radicals. libretexts.orgdoubtnut.com These radicals then react with an ethene molecule. The radical attacks the vulnerable pi bond of the ethene's carbon-carbon double bond, forming a new, larger free radical. libretexts.orgchemguide.co.uk

The initiation phase can be summarized in two steps:

Formation of Initiator Radicals: An initiator molecule (e.g., benzoyl peroxide) decomposes to form initial free radicals. doubtnut.com

Addition to Monomer: The initiator radical adds to an ethene monomer, creating a new, larger radical. libretexts.orgdoubtnut.com

Propagation: This is the "chain" part of the chain reaction where the polymer grows. libretexts.org The newly formed radical from the initiation step reacts with another ethene molecule. libretexts.org This process repeats, with the radical end of the growing chain continuously adding new ethene monomers, leading to the rapid formation of a long polymer chain. chemguide.co.ukvedantu.com Each addition regenerates the radical at the end of the chain, allowing the process to continue.

Termination: The growth of the polymer chain does not continue indefinitely. libretexts.orgchemguide.co.uk The termination phase occurs when two free radicals react with each other to form a stable, non-radical molecule, thus ending the chain growth. libretexts.org This can happen when two growing polymer radicals collide and combine. doubtnut.com Because termination is a random process, the resulting poly(ethene) is a mixture of molecules with varying chain lengths. libretexts.orgchemguide.co.uk

| Stage | Description |

|---|---|

| Initiation | An initiator (e.g., oxygen, benzoyl peroxide) forms free radicals which then react with an ethene molecule to start the polymer chain. libretexts.orgdoubtnut.com |

| Propagation | The polymer chain grows as the radical at the end of the chain repeatedly adds more ethene molecules. libretexts.orgvedantu.com |

| Termination | Two free radicals combine to form a stable molecule, ending the growth of two polymer chains. libretexts.orgdoubtnut.com |

Coordination Polymerization Mechanisms (e.g., Cossee-Arlman Mechanism)

Coordination polymerization is a form of addition polymerization catalyzed by transition metal salts and complexes. wikipedia.org This method allows for the production of polymers with high linearity and stereoregularity, such as high-density polyethylene (HDPE) and isotactic polypropylene. chemeurope.com A widely accepted model for this process, particularly for Ziegler-Natta and metallocene catalysts, is the Cossee-Arlman mechanism. wikipedia.orgwikipedia.org

The Cossee-Arlman mechanism describes the step-wise growth of a polymer chain at a metal-carbon bond. wikipedia.org The key steps in this mechanism are:

Olefin Coordination: The monomer (e.g., ethene) coordinates to a vacant site on the transition metal catalyst. wikipedia.org

Migratory Insertion: The coordinated monomer then inserts into the bond between the metal and the growing polymer chain. This migratory insertion step forms a new, longer polymer chain that is still attached to the metal center, and a new vacant site is created. wikipedia.orgresearchgate.net

This cycle of coordination and insertion repeats, leading to the growth of the polymer chain. wikipedia.org The steric and electronic properties of the ligands surrounding the metal center play a crucial role in determining the stereochemistry of the resulting polymer. wikipedia.org

Role of Initiators and Cocatalysts in Polymerization

In polymerization reactions, initiators and cocatalysts are crucial for generating the active species that begin and sustain the polymerization process.

In free radical polymerization , the initiator is a substance that can produce radical species under mild conditions and promote radical reactions. vedantu.com As mentioned, organic peroxides like benzoyl peroxide are common initiators. They decompose to form free radicals that initiate the polymerization chain. libretexts.orgvedantu.com

In coordination polymerization , the catalyst system often consists of a transition metal precursor and a cocatalyst. nih.gov The cocatalyst, or activator, reacts with the transition metal complex to generate the catalytically active species. nih.govacs.org A common cocatalyst is methylaluminoxane (MAO). wikipedia.orgchemeurope.com The primary functions of the cocatalyst include:

Alkylation: It can alkylate the transition metal precursor.

Generation of Active Sites: It abstracts a ligand from the transition metal complex, creating a coordinatively unsaturated, electrophilic metal center which is the active site for polymerization. nih.gov

The nature of the cocatalyst significantly influences the catalyst's activity, stability, and the properties of the resulting polymer, such as molecular weight and stereoregularity. nih.gov

Ethylene (B1197577) Activation and Active Site Formation in Heterogeneous Catalysis (e.g., Phillips Catalyst)

The Phillips catalyst, which consists of chromium oxide supported on silica (CrOₓ/SiO₂), is a widely used heterogeneous catalyst for the production of high-density polyethylene. nih.govmdpi.com The activation of this catalyst and the formation of the active sites for polymerization are complex processes that are still the subject of research. acs.orgsci-hub.se

The catalyst is typically prepared in an inactive Cr(VI) state and requires an activation step, which involves reduction. mdpi.com This reduction can be achieved using carbon monoxide or ethene itself at high temperatures. mdpi.comumass.edu During this activation, the chromium species are reduced, primarily to Cr(II) sites. acs.org

The interaction of ethene with these reduced chromium sites leads to the formation of the active species that initiates polymerization. acs.org It is believed that the active sites are organochromium species, possibly Cr(III)-alkyls, which are formed through a redox reaction between ethene and the chromium centers. mdpi.comacs.org The precise structure of the active site remains a topic of investigation, but it is at these sites that ethene molecules coordinate and are subsequently inserted into the growing polymer chain. nih.govacs.org

Copolymerization Studies with Ethene

Copolymerization involves the polymerization of two or more different types of monomers. This process is of immense industrial importance as it allows for the modification of polymer properties to suit specific applications. The incorporation of α-olefins like but-1-ene and hex-1-ene as comonomers with ethene leads to the production of linear low-density polyethylene (LLDPE), a polymer with enhanced flexibility and toughness.

Ethylene-co-But-1-ene Copolymerization Mechanisms

The copolymerization of ethene and but-1-ene is commonly carried out using Ziegler-Natta or metallocene catalysts. acs.orgresearchgate.net The mechanism follows the principles of coordination polymerization. Both ethene and but-1-ene monomers compete for the vacant coordination site on the active metal center.

Once a monomer is coordinated, it is inserted into the growing polymer chain. The relative rates of incorporation of ethene and but-1-ene depend on several factors, including their respective concentrations and their reactivity ratios, which are influenced by the specific catalyst system used.

Studies using zirconocene/methylaluminoxane catalyst systems have shown that the resulting copolymers are random, with very short blocks of either monomer. acs.org The distribution of the comonomer units along the polymer chain is a key factor determining the final properties of the material. acs.org The process involves initiation, propagation, and chain transfer reactions, with both ethene and but-1-ene participating in the initiation step. acs.org The unsaturated end groups in the polymer are primarily formed by chain transfer from propagating chains that have a but-1-ene unit at the growing end. acs.org

| Factor | Influence on Copolymer Properties |

|---|---|

| Catalyst Type | Affects comonomer incorporation, molecular weight, and molecular weight distribution. researchgate.netgoogle.com |

| Comonomer Content | Increasing but-1-ene content generally decreases the melting point and crystallinity of the copolymer. google.com |

| Polymerization Conditions | Parameters such as temperature, pressure, and hydrogen concentration can be used to control the molecular weight and other properties of the copolymer. researchgate.net |

Catalyst System Design and Performance in Olefin Polymerization

Ligand Effects on Catalytic Activity and Stereoselectivity

The ligand framework of post-metallocene and constrained geometry catalysts plays a crucial role in determining their catalytic activity and the stereoselectivity of the polymerization. rsc.org The steric and electronic properties of the ligands directly influence the accessibility of the metal center, the strength of the metal-carbon bond, and the energy barriers for monomer insertion and chain transfer. rsc.org

In constrained geometry catalysts, the nature of the bridge connecting the cyclopentadienyl and amido ligands, as well as the substituents on these moieties, can be systematically varied to fine-tune catalytic performance. For instance, computational studies on zirconium metallocene catalysts have shown that the ligand structure has a more significant impact on the C=C insertion reaction than on β-H elimination, suggesting that modifying the ligand can enhance polymer molecular weight by promoting chain propagation. researchgate.net

The electronic effects of ligands are also paramount. Electron-donating groups on the ligand can increase the electron density at the metal center, which can, in turn, affect the catalyst's activity and its ability to copolymerize olefins. The choice of substituents on the ligand framework can influence the stereochemistry of monomer insertion. For α-olefins, the orientation of the incoming monomer is directed by the steric interactions with the ligands and the growing polymer chain. While ethene has no stereocenter, the insertion of but-1-ene and hex-1-ene can lead to different tacticities (isotactic, syndiotactic, or atactic). The rigid and well-defined structure of many post-metallocene catalysts allows for a high degree of stereocontrol. For example, a sterically expanded constrained geometry catalyst has been shown to produce highly syndiotactic polypropylene. d-nb.infouni-konstanz.de

While specific comparative studies on the terpolymerization of ethene, but-1-ene, and hex-1-ene with systematically varied ligands are not abundant, the principles derived from copolymerization studies are highly relevant. A comparative analysis of ethylene/diene copolymerization and ethylene/propylene/diene terpolymerization using two different ansa-zirconocene catalysts highlighted that the ligand structure significantly impacts catalytic activity and polymer microstructure. mdpi.comnih.gov The catalyst with a more sterically demanding ligand structure generally produced polymers with different comonomer incorporation levels and molecular weights compared to the less sterically hindered catalyst. mdpi.comnih.gov

High-Throughput Screening for Catalyst Discovery and Optimization

The vast parameter space associated with post-metallocene catalyst design, including the metal center, ligand architecture, and cocatalyst, makes traditional one-at-a-time catalyst screening a laborious and time-consuming process. High-throughput screening (HTS) has emerged as a powerful tool for the rapid discovery and optimization of new catalyst systems for olefin polymerization. rsc.orgnih.gov

HTS platforms allow for the parallel synthesis and testing of large libraries of catalysts under various reaction conditions. rsc.orgnih.gov This approach has been successfully applied to the discovery of new chromium-based catalysts for ethylene oligomerization and polymerization. researchgate.net In the context of the copolymerization of ethene with α-olefins, HTS has been utilized to investigate a family of permethylindenyl titanium constrained geometry complexes for ethylene/1-hexene (B165129) copolymerization. rsc.orgnih.gov This screening led to the identification of catalysts capable of producing ultra-high molecular weight copolymers with high levels of 1-hexene incorporation. rsc.orgnih.gov The study also demonstrated the ability to controllably tune the amount of incorporated comonomer by varying the 1-hexene concentration. rsc.orgnih.gov

The data generated from HTS experiments can be used to build structure-activity relationships, which can guide the rational design of improved catalysts. While specific applications of HTS for the terpolymerization of ethene, but-1-ene, and hex-1-ene are not widely reported, the methodology is directly applicable. An HTS workflow would enable the rapid screening of various post-metallocene and constrained geometry catalysts, as well as different monomer feed ratios, to identify optimal conditions for producing terpolymers with desired properties.

The following table illustrates the type of data that can be generated from a high-throughput screening experiment for ethylene/1-hexene copolymerization.

| Catalyst | 1-Hexene Concentration (µL) | Polymerization Activity (kg PE/mol Ti·h) | 1-Hexene Incorporation (mol%) | Molecular Weight (Mw, kDa) |

|---|---|---|---|---|

| sMAO-Me₂SB(tBuN,I)TiCl₂ | 125 | 1800 | 7.5 | 850 |

| sMAO-Me₂SB(tBuN,I)TiCl₂ | 250 | 1500 | 13.5 | 600 |

| sMAO-Me₂SB(ⁱPrN,I)TiCl₂ | 125 | 2200 | 8.0 | 950 |

| sMAO-Me₂SB(ⁱPrN,I)TiCl₂ | 250 | 1900 | 14.2 | 700 |

Olefin Solubility in Polymeric Matrices and its Impact on Polymerization Processes

The solubility of the olefin monomers (ethene, but-1-ene, and hex-1-ene) in the amorphous phase of the growing polymer particle is a critical factor that significantly influences the polymerization kinetics and the final properties of the polymer. acs.org The polymerization reaction occurs at the catalyst's active sites, which are embedded within the polymer matrix. Therefore, the concentration of monomers at these active sites is directly dependent on their solubility in the surrounding polymer. acs.org

Studies have shown that the solubility of α-olefins in polyethylene is a function of several variables, including temperature, pressure, polymer crystallinity, and the type of branching in the polymer. researchgate.net A gravimetric study on the solubility of ethene, 1-butene, and 1-hexene in various polyethylene samples revealed that 1-butene and 1-hexene are significantly more soluble than ethene in all types of polyethylene. researchgate.net Furthermore, it was noted that 1-hexene has a much higher solubility in the polymer than 1-butene. researchgate.net

The solubility of these olefins does not follow Henry's law over a wide range of conditions. researchgate.net Olefin solubility, when normalized to the amount of amorphous polyethylene, tends to decrease with increasing polyethylene crystallinity. researchgate.net This is because the crystalline regions of the polymer are impermeable to the monomers. The type of branching in the polymer also affects olefin solubility.

The differential solubility of the monomers has a direct impact on the terpolymerization process. The higher solubility of but-1-ene and hex-1-ene compared to ethene means that their concentration at the active sites can be significantly higher than their concentration in the gas or liquid phase of the reactor. This can lead to a higher incorporation of these comonomers into the polymer chain than would be predicted based solely on their feed concentrations.

The Sanchez-Lacombe equation of state (SL EOS) is a theoretical model that has been successfully employed to predict the solubility of α-olefins in polyolefins over a wide range of pressures and temperatures. acs.orgstudylib.net This model, often combined with molecular dynamics simulations, can account for the interactions between the penetrant molecules and the polymer chains, providing a valuable tool for understanding and optimizing polymerization processes. acs.orgstudylib.net

The following table provides a qualitative summary of the relative solubility of the three olefins in polyethylene.

| Olefin | Relative Solubility in Polyethylene | Factors Affecting Solubility |

|---|---|---|

| Ethene | Low | Temperature (solubility decreases with increasing temperature), Polymer Crystallinity (solubility decreases with increasing crystallinity), Branching Structure |

| But-1-ene | Medium | |

| Hex-1-ene | High |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Olefin Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed analysis of polyolefins derived from monomers such as but-1-ene, ethene, and hex-1-ene. It provides quantitative information on the polymer's microstructure, including comonomer content, sequence distribution, and stereoregularity.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the microstructure of copolymers of but-1-ene, ethene, and hex-1-ene. While ¹H NMR spectra of olefin copolymers can be challenging to interpret due to significant overlap of resonance signals in the 0.5-2.0 ppm range, ¹³C NMR offers superior resolution for detailed analysis. mdpi.com The chemical shifts in ¹³C NMR are highly sensitive to the local environment of the carbon atoms, allowing for the identification and quantification of different monomer units and their arrangements within the polymer chain.

For instance, in the analysis of ethylene-1-butene copolymers, specific resonances in the ¹³C NMR spectrum can be assigned to different triad (B1167595) sequences of the monomers, providing a quantitative measure of the comonomer sequence distribution. researchgate.net Similarly, for poly(1-hexene), ¹H and ¹³C{¹H} NMR analysis reveals the presence of various types of branches, such as methyl and butyl, indicating the occurrence of different monomer insertion mechanisms during polymerization. acs.org

End-group analysis by NMR is also critical for understanding the initiation and termination mechanisms of the polymerization process. The identification of specific end-groups can provide insights into the nature of the active species in the catalyst and the chain transfer reactions that may occur. bohrium.com

Table 1: Representative ¹³C NMR Chemical Shift Assignments for Ethylene (B1197577)/1-Butene (B85601) Copolymers

| Carbon Atom | Sequence | Chemical Shift (ppm) |

| CH₃ | EBE | 10.5 - 11.5 |

| CH₂ (branch) | EBE | 27.0 - 28.0 |

| CH (branch) | EBE | 38.0 - 39.0 |

| CH₂ (backbone) | EEE | 29.5 - 30.5 |

| CH₂ (backbone) | EEB | 30.5 - 31.5 |

| CH₂ (backbone) | BEB | 32.5 - 33.5 |

| Note: Chemical shifts are approximate and can vary based on solvent, temperature, and polymer microstructure. E represents an ethylene unit and B represents a 1-butene unit. |

To overcome the limitations of one-dimensional NMR in complex copolymers, multidimensional NMR techniques are employed. acs.org Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide correlations between ¹H and ¹³C nuclei, enabling unambiguous resonance assignments. ru.nlnih.gov

These advanced techniques have been successfully applied to investigate the microstructure of poly(ethylene-co-propylene-co-butene) terpolymers and poly(ethylene-co-1-butene) copolymers. ru.nlnih.gov By spreading the NMR signals into two dimensions, overlapping peaks in the 1D spectra can be resolved, allowing for a more accurate and detailed analysis of triad and even pentad comonomer sequences. ru.nlnih.gov This level of detail is crucial for correlating the catalyst structure with the resulting polymer microstructure and, ultimately, the material's physical properties. nih.gov

Solid-state NMR (SSNMR) spectroscopy is a vital technique for investigating the structure and mechanism of heterogeneous catalysts, such as Ziegler-Natta and metallocene systems, which are often supported on solid materials. ru.nlpnas.org SSNMR can provide detailed information about the different components of the catalyst, the interactions between the active metal center and the support, and the coordination of the monomers. pnas.org

For example, ⁹¹Zr SSNMR has been used to study various zirconocene-based olefin polymerization catalyst precursors, providing insights into the electronic and molecular structure of the active sites. researchgate.net By correlating the NMR tensor parameters with the molecular structure, researchers can better understand how the catalyst's geometry influences its activity and selectivity. researchgate.net Furthermore, SSNMR can be used to study the electronic structure of titanium surface sites in Ziegler-Natta pre-catalysts, helping to elucidate how catalyst treatments improve their performance. nih.gov This technique is instrumental in moving towards a more comprehensive understanding of the mechanistic operation of these industrially important catalysts. ru.nlpnas.org

Other Spectroscopic Methods for Catalyst and Olefin Analysis

Beyond NMR, a suite of other spectroscopic techniques provides complementary information essential for a complete understanding of olefin polymerization catalysis.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of metal centers in catalysts. pnas.org It is particularly valuable for studying the active sites in both homogeneous and heterogeneous olefin polymerization catalysts. acs.orgcmu.edu XAS is comprised of two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of the neighboring atoms. pnas.orgacs.org By applying XAS under reaction conditions (operando studies), it is possible to monitor changes in the catalyst's active site during the polymerization process. pnas.org This technique has been instrumental in identifying the structure of active species in various catalytic systems, including those involving atomically dispersed metals on oxide supports.

Table 2: Application of XAS Techniques in Catalyst Characterization

| XAS Technique | Information Obtained | Relevance to Olefin Catalysis |

| XANES | Oxidation state, coordination geometry | Determining the electronic state and symmetry of the active metal center. |

| EXAFS | Bond distances, coordination numbers | Elucidating the local atomic environment around the metal, including interactions with cocatalysts and monomers. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. In the context of olefin polymerization, EPR is a valuable tool for studying paramagnetic catalytic species and potential radical intermediates that may be involved in the catalytic cycle.

By using in situ EPR, researchers can monitor the formation and evolution of these paramagnetic species under conditions that closely mimic the actual catalytic process. This can provide crucial mechanistic insights, helping to identify short-lived intermediates and understand their role in the polymerization reaction. The technique is particularly useful for studying transition metal ions in various valence states that are active in catalysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis of Copolymers and Catalysts

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for analyzing the microstructure of polyolefins, including terpolymers of ethylene, but-1-ene, and hex-1-ene. It is particularly useful for determining comonomer content and distribution within the polymer chains. researchgate.netspectra-analysis.com

The analysis of ethylene/α-olefin copolymers often focuses on the deformation bands of methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net For instance, in the structural analysis of ethylene/1-hexene (B165129) copolymers, the deformation bands of methyl groups in the 1400–1330 cm⁻¹ region are utilized. researchgate.net The absorbance ratio of the methyl band at 1378 cm⁻¹ shows a distinct variation that corresponds to the melting range of the copolymer crystals. researchgate.net The ratio of absorbance bands at approximately 1375 cm⁻¹ (methyl groups) to 1465 cm⁻¹ (methylene groups) can reflect the ratio of methyl to methylene groups, indicating the comonomer content. spectra-analysis.com

FTIR can also be used to characterize the catalysts. Diffuse-Reflectance Fourier-Transform IR Spectroscopy (DRIFTS), a variant of FTIR, has been employed to study the organic components, such as internal donors like ethyl benzoate (B1203000) and di-n-butyl phthalate, on the surface of Ziegler-Natta catalysts. mdpi.com This analysis helps in understanding the nature of catalytically active sites. mdpi.com Furthermore, combining Gel Permeation Chromatography (GPC) with FTIR allows for the characterization of comonomer distribution across the entire molecular weight distribution of the polymer. spectra-analysis.com

Table 1: Key FTIR Bands for Copolymer Structural Analysis

| Wavenumber (cm⁻¹) | Assignment | Application in Copolymer Analysis | Source(s) |

|---|---|---|---|

| 1378 | Methyl (CH₃) deformation | Determination of 1-hexene and but-1-ene content; analysis of short-chain branching. | researchgate.net |

| 1465-1473 | Methylene (CH₂) bending | Used as a reference band for calculating comonomer content ratios. | researchgate.netspectra-analysis.com |

| 720-730 | Methylene (CH₂) rocking | Analysis of crystallinity and chain sequences. | researchgate.net |

UV-Vis Spectroscopy for Catalyst Activation and Species Identification

UV-Vis spectroscopy, particularly in its diffuse reflectance mode (DR UV-Vis), is a vital tool for probing the electronic properties of transition metal sites in polymerization catalysts, such as Ziegler-Natta systems. unito.it This technique is instrumental in monitoring the oxidation states of titanium (e.g., Ti³⁺ and Ti⁴⁺) and their coordination environments, which are critical to catalyst activity. unito.itippi.ac.irippi.ac.ir

The determination of Ti⁴⁺ in Ziegler-Natta catalysts is highly relevant for industrial process control, as the relationship between Ti³⁺ and Ti⁴⁺ concentrations affects the polymerization process and the final polymer grade. ippi.ac.ir Spectrophotometry in the visible region has been validated as a simple, reliable, and low-cost method for the routine quantitative determination of Ti⁴⁺ species in these catalysts. ippi.ac.irippi.ac.ir

Studies combining DR UV-Vis with other techniques have provided compelling evidence for the presence of specific titanium species. For example, in certain Ziegler-Natta precatalysts, monomeric, six-fold coordinated Ti⁴⁺ species have been identified. unito.it Upon activation with a co-catalyst like triethylaluminum (B1256330) (TEAl), changes in the UV-Vis spectrum indicate the formation of new species. In some systems, this activation leads to the formation of small TiCl₃ clusters, where Ti³⁺ sites are present. unito.it In situ UV-Vis studies on catalyst activation have shown the appearance of active absorptions at specific wavelengths (e.g., 560, 640, 580, and 545 nm), which are likely assigned to the catalytically active cationic alkyl complexes. researchgate.net

Table 2: Application of UV-Vis Spectroscopy in Catalyst Characterization

| Technique | Analyte/Process | Information Obtained | Wavelengths/Observations | Source(s) |

|---|---|---|---|---|

| Visible Spectrophotometry | Ti⁴⁺ in ZN catalysts | Quantitative determination of Ti⁴⁺ concentration for process control. | Not specified | ippi.ac.irippi.ac.ir |

| DR UV-Vis Spectroscopy | ZN precatalysts | Identification of monomeric, 6-fold coordinated Ti⁴⁺ species. | Not specified | unito.it |

| DR UV-Vis Spectroscopy | Activated ZN catalysts | Detection of Ti³⁺ species and the formation of small TiCl₃ clusters. | Not specified | unito.it |

Microscopy Techniques for Catalyst Morphology and Dispersion

High-Resolution Transmission Electron Microscopy (HRTEM) for Catalyst Support Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for obtaining atomically resolved insights into the morphological and structural aspects of catalyst supports. nih.gov The choice of support is critical for ensuring the proper dispersion of the active catalyst and often impacts electrochemical performance. nih.gov

A key application of HRTEM in this field is the structural investigation of magnesium chloride (MgCl₂), the most common support for industrial Ziegler-Natta catalysts. scispace.com The local morphology and structure of MgCl₂ are challenging to study because it is sensitive to both air/moisture and damage from the electron beam. scispace.com By using advanced techniques such as low dose-rate in-line holography, atomic-resolution imaging of the pristine α-MgCl₂ structure has been achieved. scispace.com These studies have revealed that by carefully controlling the electron dose, the α-phase of MgCl₂ can be observed. Systematically increasing the dose rate can induce a phase conversion from α-MgCl₂ to β-MgCl₂. scispace.com This level of detailed structural analysis is fundamental to establishing the structure-property relationships of Ziegler-Natta catalysts. nih.govscispace.com

Transmission Electron Microscopy (TEM) for Supported Catalysts

The complete control of morphology, from the initial support to the catalyst and finally to the growing polymer particle, is a key consideration in industrial polymerization processes. wiley.com The development of specialized sample preparation procedures, which may involve embedding catalyst particles in a low-viscosity epoxy resin under an inert atmosphere, allows for detailed morphological studies without compromising the sensitive catalyst structure. wiley.com Such approaches enable the investigation of the internal porous structure of the catalyst particles and the distribution of active sites within them. This is critical because the fragmentation of the support and the dispersion of catalyst fragments within the growing polymer are essential for maintaining high catalytic activity and controlling the final polymer particle morphology. bertweckhuysen.com

Computational Chemistry and Theoretical Studies of Olefin Reactions

Density Functional Theory (DFT) Applications in Olefin Chemistry

Density Functional Theory (DFT) is a powerful computational method used extensively to study the electronic structure of many-body systems. It has proven particularly valuable in olefin chemistry for its balance of accuracy and computational cost.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This includes identifying transition states and intermediates along a reaction coordinate.

In the context of olefin metathesis, the Chauvin mechanism, which proceeds through a metallacyclobutane intermediate, is widely accepted. wikipedia.org This mechanism involves the [2+2] cycloaddition of an alkene double bond to a transition metal alkylidene. wikipedia.org DFT can model this catalytic cycle, providing insights into the stability and reactivity of the key intermediates.

Table 1: Key Mechanistic Steps in Olefin Reactions Elucidated by DFT